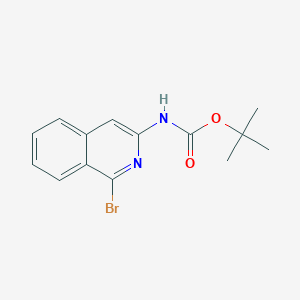

tert-Butyl (1-bromoisoquinolin-3-yl)carbamate

Description

tert-Butyl (1-bromoisoquinolin-3-yl)carbamate is a brominated isoquinoline derivative featuring a tert-butyl carbamate group at the 3-position and a bromine atom at the 1-position of the isoquinoline ring.

The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic manipulations. The bromine atom at the 1-position of the isoquinoline ring provides a reactive site for further functionalization, such as metal-catalyzed coupling reactions.

Properties

Molecular Formula |

C14H15BrN2O2 |

|---|---|

Molecular Weight |

323.18 g/mol |

IUPAC Name |

tert-butyl N-(1-bromoisoquinolin-3-yl)carbamate |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-8-9-6-4-5-7-10(9)12(15)16-11/h4-8H,1-3H3,(H,16,17,18) |

InChI Key |

YDKYFRBKDJSZAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C(=N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-bromoisoquinolin-3-yl)carbamate typically involves the bromination of isoquinoline followed by the introduction of the tert-butyl carbamate group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

After bromination, the resulting 1-bromoisoquinoline is reacted with tert-butyl carbamate in the presence of a base such as triethylamine. The reaction is typically conducted in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-bromoisoquinolin-3-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The isoquinoline ring can undergo oxidation to form quinoline derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding isoquinoline derivative without the bromine atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: The major products are isoquinoline derivatives with various functional groups replacing the bromine atom.

Oxidation Reactions: Quinoline derivatives are the primary products.

Reduction Reactions: The main product is the de-brominated isoquinoline derivative.

Scientific Research Applications

tert-Butyl (1-bromoisoquinolin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (1-bromoisoquinolin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The bromine atom and the isoquinoline ring play crucial roles in its reactivity and biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The closest structural analogs of tert-Butyl (1-bromoisoquinolin-3-yl)carbamate are brominated quinoline and isoquinoline derivatives with varying substitution patterns. Key analogs, their similarity scores, and identifiers are summarized in Table 1.

Table 1: Structural Analogs of this compound

| Compound Name | CAS Number | Bromine Position | Carbamate Position | Similarity Score | Molecular Weight |

|---|---|---|---|---|---|

| tert-Butyl (6-bromoquinolin-2-yl)carbamate | 1414959-06-0 | Quinoline-6 | Quinoline-2 | 0.95 | 323.19* |

| tert-Butyl (7-bromoisoquinolin-3-yl)carbamate | 2089301-09-5 | Isoquinoline-7 | Isoquinoline-3 | 0.91 | 323.19 |

| tert-Butyl (5-bromoquinolin-2-yl)carbamate | 159451-66-8 | Quinoline-5 | Quinoline-2 | 0.92 | 323.19* |

| tert-Butyl (6-bromoisoquinolin-1-yl)carbamate | 1312611-18-9 | Isoquinoline-6 | Isoquinoline-1 | 0.90 | 323.19* |

*Molecular weight calculated based on formula C₁₄H₁₅BrN₂O₂ .

Key Differences and Implications

Position of Bromine and Carbamate Groups

- Target Compound: Bromine at isoquinoline-1 and carbamate at isoquinoline-3.

- Analog tert-Butyl (6-bromoquinolin-2-yl)carbamate: Bromine at quinoline-6 and carbamate at quinoline-2. The quinoline scaffold (vs. isoquinoline) shifts the nitrogen to position 1, altering electronic properties and hydrogen-bonding capabilities .

Electronic Effects

- Bromine at isoquinoline-1 (target) is meta to the carbamate group, resulting in moderate electron-withdrawing effects. In contrast, bromine at quinoline-5 (CAS 159451-66-8) is para to the carbamate, leading to stronger electronic modulation of the aromatic system .

Reactivity in Cross-Coupling Reactions

- Bromine at isoquinoline-1 (target) may exhibit slower reaction kinetics in cross-coupling due to steric constraints, whereas bromine at quinoline-6 (CAS 1414959-06-0) offers better accessibility for palladium catalysts .

Crystallographic and Hydrogen-Bonding Behavior

- Analogs with carbamate groups at positions conducive to intermolecular hydrogen bonding (e.g., quinoline-2) may form more stable crystals, as seen in Etter’s graph-set analysis of hydrogen-bonding patterns .

Biological Activity

Tert-Butyl (1-bromoisoquinolin-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological evaluations, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves several key steps, including the bromination of isoquinoline derivatives and subsequent carbamate formation. The general synthetic route can be outlined as follows:

- Bromination of Isoquinoline : The starting material, isoquinoline, undergoes bromination at the 1-position using bromine or a brominating agent.

- Formation of Carbamate : The brominated isoquinoline is then reacted with tert-butyl carbamate under basic conditions to yield the final product.

The overall reaction can be summarized as:

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating selective cytotoxicity. In a study involving human lung cancer cells, the compound showed significant inhibition of cell proliferation at low micromolar concentrations.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 7.8 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 6.5 | Inhibition of DNA synthesis |

Inhibition of Protein Kinases

This compound has also been identified as a potential inhibitor of specific protein kinases involved in cancer progression. In vitro assays revealed that the compound effectively inhibits protein kinase C ζ (PKCζ), which plays a crucial role in various signaling pathways associated with tumor growth and metastasis .

Anti-HIV Activity

In addition to its anticancer properties, this compound has shown anti-HIV activity in preliminary studies. A series of isoquinoline derivatives, including this compound, were tested for their ability to inhibit HIV replication in vitro. The results indicated that certain derivatives exhibited low nanomolar activity against HIV, suggesting potential for further development as antiviral agents .

Case Study 1: Anticancer Efficacy in Vivo

A recent animal study evaluated the efficacy of this compound in a xenograft model of non-small cell lung cancer. The compound was administered intraperitoneally at varying doses over four weeks. Results showed a significant reduction in tumor volume compared to the control group, alongside improved survival rates.

Case Study 2: Mechanistic Insights into Anti-HIV Activity

Another study focused on elucidating the mechanism behind the anti-HIV activity of this compound. The compound was found to interfere with the HIV entry process into host cells by blocking the interaction between viral proteins and host cell receptors.

Q & A

Q. What are the key considerations for synthesizing tert-Butyl (1-bromoisoquinolin-3-yl)carbamate?

Answer:

- Methodology : Synthesis typically involves coupling reactions (e.g., Buchwald-Hartwig amination) or sequential functionalization of the isoquinoline core. The bromine atom at position 1 facilitates further cross-coupling reactions, while the tert-butyl carbamate group acts as a protecting amine. Reaction conditions (e.g., Pd catalysts, ligand choice, and solvent polarity) must be optimized to avoid side reactions like dehalogenation or carbamate cleavage .

- Critical Steps : Monitor reaction progress via TLC or HPLC to ensure intermediate stability. Purification via column chromatography or crystallization is often required due to byproduct formation.

Q. How is this compound characterized structurally?

Answer:

- Techniques :

- X-ray Crystallography : Resolve crystal structures using SHELXL for refinement. Hydrogen bonding patterns (e.g., N–H···O interactions) can be analyzed using graph set theory to understand packing motifs .

- NMR Spectroscopy : Assign peaks using , , and (if applicable) NMR. The tert-butyl group typically appears as a singlet at ~1.4 ppm in NMR.

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

Q. What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, chemical safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .

- First Aid : For skin contact, wash immediately with water for 15 minutes. If inhaled, move to fresh air and seek medical attention if irritation persists .

- Storage : Keep in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

Answer:

- Refinement Strategies : Use SHELXL to refine anisotropic displacement parameters and validate hydrogen atom positions. Compare residual density maps to identify disordered regions or solvent effects .

- Case Study : If conflicting data arise (e.g., torsional angles in the isoquinoline ring), perform Hirshfeld surface analysis to evaluate intermolecular interactions influencing conformation .

Q. What methodologies optimize the compound’s reactivity in cross-coupling reactions?

Answer:

- Catalytic Systems : Screen Pd(0)/Pd(II) catalysts (e.g., Pd(OAc)) with ligands like XPhos or SPhos. Polar aprotic solvents (DMF, THF) enhance reaction efficiency .

- Kinetic Control : Use low temperatures (−20°C to 0°C) to suppress undesired β-hydride elimination. Additives like CsCO stabilize intermediates in Suzuki-Miyaura couplings .

Q. How do hydrogen bonding networks affect the compound’s solid-state properties?

Answer:

- Graph Set Analysis : Use SHELXL-derived crystallographic data to classify hydrogen bonds (e.g., D, C, or R motifs). For example, N–H···O bonds often form chains (C(4) motifs), influencing melting points and solubility .

- Thermal Stability : Correlate hydrogen bond strength (via DFT calculations) with DSC/TGA data to predict decomposition pathways .

Q. How can structure-activity relationship (SAR) studies guide medicinal chemistry applications?

Answer:

- Modifications : Replace the bromine atom with other halogens or substituents (e.g., CF) to assess steric/electronic effects on bioactivity. Remove the tert-butyl group to expose the amine for further derivatization .

- Biological Assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., kinase profiling) to link structural features to activity. Compare results with analogs like tert-butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate .

Q. What analytical challenges arise in quantifying trace impurities?

Answer:

Q. How does solvent polarity influence the compound’s stability during storage?

Answer:

- Degradation Pathways : Hydrolysis of the carbamate group accelerates in polar protic solvents (e.g., methanol/water mixtures). Monitor via NMR for tert-butyl group decomposition (~1.4 ppm signal attenuation) .

- Stabilizers : Add molecular sieves or store under anhydrous conditions (e.g., DCM with 3Å sieves) to prolong shelf life .

Q. What computational methods predict the compound’s reactivity in drug discovery?

Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Focus on the bromine atom’s role in halogen bonding .

- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization. Compare with experimental reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.